molecular formula C8H15IO2 B15246960 tert-Butyl3-iodo-2-methylpropanoate

tert-Butyl3-iodo-2-methylpropanoate

Cat. No.: B15246960
M. Wt: 270.11 g/mol
InChI Key: OOIBCGPNSRXSGT-UHFFFAOYSA-N
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Description

tert-Butyl3-iodo-2-methylpropanoate is an organic compound with the molecular formula C8H15IO2 It is a derivative of propanoate, featuring a tert-butyl group, an iodine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the iodination of tert-butyl 2-methylpropanoate. This reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3-iodo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to form tert-butyl 2-methylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize the compound to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: tert-Butyl 2-methylpropanoate derivatives.

    Reduction: tert-Butyl 2-methylpropanoate.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

tert-Butyl3-iodo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl3-iodo-2-methylpropanoate exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction and oxidation reactions, the compound undergoes electron transfer processes facilitated by the respective reagents.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl iodide: Similar in structure but lacks the ester functional group.

    2-Iodo-2-methylpropane: Similar but without the tert-butyl ester group.

    tert-Butyl 2-methylpropanoate: Lacks the iodine atom.

Properties

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

tert-butyl 3-iodo-2-methylpropanoate

InChI

InChI=1S/C8H15IO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3

InChI Key

OOIBCGPNSRXSGT-UHFFFAOYSA-N

Canonical SMILES

CC(CI)C(=O)OC(C)(C)C

Origin of Product

United States

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